BenchChemオンラインストアへようこそ!

Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate

Epigenetic inhibitors DNA methyltransferase 4-aminoquinoline SAR

Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1226442-30-3, molecular formula C20H20N2O3, MW 336.39 g/mol) is a fully synthetic 4-anilinoquinoline derivative bearing a 2-methoxy-5-methylphenyl side chain at the 4-position and a methyl carboxylate ester at the 2-position of an 8-methylquinoline core. The compound belongs to the F3398 screening library series distributed by Life Chemicals, catalogued as F3398-1972, and is supplied as a research-grade small molecule for epigenetic target screening programs.

Molecular Formula C20H20N2O3
Molecular Weight 336.391
CAS No. 1226442-30-3
Cat. No. B2820393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate
CAS1226442-30-3
Molecular FormulaC20H20N2O3
Molecular Weight336.391
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC
InChIInChI=1S/C20H20N2O3/c1-12-8-9-18(24-3)16(10-12)21-15-11-17(20(23)25-4)22-19-13(2)6-5-7-14(15)19/h5-11H,1-4H3,(H,21,22)
InChIKeyKZAUQDULFCVMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1226442-30-3): Procurement-Grade Chemical Identity and Scaffold Classification


Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1226442-30-3, molecular formula C20H20N2O3, MW 336.39 g/mol) is a fully synthetic 4-anilinoquinoline derivative bearing a 2-methoxy-5-methylphenyl side chain at the 4-position and a methyl carboxylate ester at the 2-position of an 8-methylquinoline core [1]. The compound belongs to the F3398 screening library series distributed by Life Chemicals, catalogued as F3398-1972, and is supplied as a research-grade small molecule for epigenetic target screening programs [2]. The 4-aminoquinoline scaffold has been established in the medicinal chemistry literature as a privileged chemotype capable of engaging DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) and histone lysine methyltransferase G9a (EHMT2) as dual inhibitors, with some derivatives achieving equipotent IC50 values below 50 nM against both target classes [3]. However, it must be stated explicitly that no compound-specific quantitative biological activity data for CAS 1226442-30-3 have been reported in peer-reviewed primary literature, patents, or authoritative public databases as of the search date. The evidence presented below is therefore predominantly class-level inference drawn from structurally proximate analogs within the 4-anilinoquinoline chemical space.

Why Generic 4-Aminoquinoline Interchange Is Not Warranted for Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1226442-30-3)


Within the 4-anilinoquinoline chemotype, minor structural modifications at the anilino ring, the quinoline C2 ester, and the C8 position produce profound shifts in target selectivity, potency, and ADME/Tox profiles that render simple analog interchange scientifically indefensible. The published SAR landscape demonstrates that 4-aminoquinoline derivatives span from highly selective G9a inhibitors (IC50 < 25 nM with >1 log selectivity over DNMT1) to equipotent dual G9a/DNMT1 inhibitors (IC50 < 50 nM for both targets), depending entirely on the precise substitution pattern [1]. The 2-methoxy-5-methylphenyl anilino group present in CAS 1226442-30-3 occupies a specific region of this chemical space distinct from, for example, the 3-chloro-4-methoxyphenyl analog (CAS 1207047-82-2), the unsubstituted phenyl analog, or the 4-aminophenylbenzamide extended analogs reported by Rilova et al. [2]. Even within the Life Chemicals F3398 library series, compounds sharing the identical 8-methylquinoline-2-carboxylate core but bearing different anilino substituents are expected to exhibit divergent biological fingerprints, as the anilino ring electronics and sterics are primary determinants of target engagement in this scaffold [3]. Procurement decisions that treat any F3398-series compound as interchangeable risk introducing confounding variables into screening campaigns, structure-activity relationship (SAR) studies, and hit-to-lead optimization programs.

Quantitative Differentiation Evidence for Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1226442-30-3)


Structural Differentiator: C2 Methyl Ester vs. Carboxylic Acid in the 4-Anilinoquinoline DNMT1/G9a Inhibitor Series

The methyl carboxylate ester at the quinoline C2 position represents a critical structural feature distinguishing CAS 1226442-30-3 from the free carboxylic acid and extended amide analogs within the 4-anilinoquinoline class. In the foundational SAR study by Gamage et al., 4-anilinoquinoline derivatives bearing NHCO-linked and CONH-linked side chains at the quinoline core showed differential activity in reducing DNMT1 protein levels in HCT116 human colon carcinoma cells depending on side chain basicity and attachment chemistry [1]. The methyl ester present in CAS 1226442-30-3 provides a neutral, lipophilic C2 substituent (calculated contribution to logP approximately +0.5 to +0.7 units relative to the corresponding carboxylic acid) that modulates membrane permeability and may serve as a metabolic soft spot for esterase-mediated hydrolysis to the active acid species [2]. In the Rabal et al. J. Med. Chem. 2018 exploration of 4-aminoquinoline chemical space, the C2 substituent was one of three primary 'growing vectors' that governed navigation between G9a-selective and DNMT1-selective biological spaces, with ester-bearing compounds occupying a distinct region relative to amide- and acid-bearing analogs [3].

Epigenetic inhibitors DNA methyltransferase 4-aminoquinoline SAR Ester prodrug design

Anilino Ring Substitution Pattern: 2-Methoxy-5-Methylphenyl vs. 3-Chloro-4-Methoxyphenyl in Closest Commercial Analog

The closest commercially catalogued structural analog to CAS 1226442-30-3 within the F3398 library is methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1207047-82-2, F3398-1976), which differs solely by substitution of the 2-methoxy-5-methyl anilino group with a 3-chloro-4-methoxy anilino group [1]. The target compound bears an electron-donating methoxy group ortho to the anilino NH and a methyl group meta, while the comparator bears an electron-withdrawing chloro substituent meta and methoxy para. These electronic differences are non-trivial: in the Gamage et al. SAR study of 4-anilinoquinoline DNMT1 inhibitors, the pKa of the quinoline ring nitrogen had little apparent influence on activity, whereas the nature and attachment chemistry of the side chain were primary determinants of DNMT1 protein reduction efficacy in HCT116 cells [2]. The 2-methoxy substituent in the target compound may also introduce intramolecular hydrogen bonding with the anilino NH, potentially altering the conformational preference of the pendant ring relative to the quinoline plane, a feature absent in the 3-chloro-4-methoxy comparator [3].

4-Anilinoquinoline Substituent electronic effects DNMT1 inhibition F3398 library comparator

C8 Methyl Group on Quinoline Core: Differentiation from 8-Unsubstituted and 8-Methoxy 4-Aminoquinoline Epigenetic Probes

The 8-methyl substituent on the quinoline core is a structurally defining feature of CAS 1226442-30-3 that differentiates it from the more common 7-methoxy-substituted 4-aminoquinoline epigenetic probes (e.g., compounds in the Rabal et al. 2018 series and the dual inhibitor patent literature) [1]. While 7-methoxy-4-aminoquinolines have been extensively characterized as dual G9a/DNMT inhibitors, the 8-methyl substitution pattern has been independently validated in a distinct pharmacological context: the Takeda Pharmaceutical group demonstrated that 8-methylquinoline derivatives (exemplified by MQ1) act as slowly dissociating negative allosteric modulators (NAMs) of the melanin-concentrating hormone receptor 1 (MCH1), with subnanomolar binding affinity and residence times exceeding 78 minutes [2]. The C8 methyl group contributes to a specific conformational presentation of the quinoline scaffold that is distinct from C7-methoxy or C8-unsubstituted variants. Although the MCH1 activity was established for NAM chemotypes bearing different C2 and C4 substituents than CAS 1226442-30-3, the scaffold-level precedent demonstrates that C8 methylation imparts pharmacological properties (allosteric modulation, slow dissociation kinetics) not observed with C7-methoxy substitution [2].

8-Methylquinoline Epigenetic probe selectivity C8 substitution SAR MCH1 receptor allosteric modulation

Patent Landscape Positioning: 4-Anilinoquinoline as Privileged Dual Epigenetic Inhibitor Scaffold – DNMT1 and G9a

The 4-anilinoquinoline scaffold encompassing CAS 1226442-30-3 has been claimed in granted patents as dual inhibitors of histone methyltransferases (G9a/EHMT2) and DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) for anticancer applications and generation of induced pluripotent stem cells (iPSCs) [1]. The patent family (US 9,840,500; US 2017/0121316; WO 2015/192981) assigned to Fundación para la Investigación Médica Aplicada explicitly encompasses 4-aminoquinoline derivatives wherein the C2 position can be a carboxylate ester and the anilino ring can bear alkoxy and alkyl substituents, directly covering the structural space of CAS 1226442-30-3 [2]. While the specific compound is not listed among the exemplified compounds in the patent, its structural features map to the Markush claims. The patent-reported compounds demonstrated in vivo efficacy in animal models of hematological malignancies, establishing the therapeutic relevance of this chemotype [1]. The dual inhibition mechanism is pharmacologically significant because it simultaneously targets two orthogonal epigenetic silencing pathways, potentially overcoming resistance mechanisms that limit single-agent DNMT inhibitors (azacitidine, decitabine) [3].

Dual DNMT/G9a inhibitor 4-aminoquinoline patent Epigenetic cancer therapy Induced pluripotent stem cells

Physicochemical and Supply-Chain Differentiation: Molecular Properties and Commercial Availability of CAS 1226442-30-3 vs. Closest F3398 Library Analogs

CAS 1226442-30-3 is commercially available through Life Chemicals as catalog item F3398-1972 in 2 µmol and 5 µmol quantities, priced at $57.00 and $63.00 respectively (as of September 2023) [1]. The compound is supplied as part of the F3398 4-aminoquinoline screening library, a collection of structurally diverse quinoline derivatives designed for epigenetic and kinase target screening. Key molecular identifiers include InChI Key KZAUQDULFCVMIS-UHFFFAOYSA-N, molecular formula C20H20N2O3, and molecular weight 336.39 g/mol . In comparison, the closest analog CAS 1207047-82-2 (F3398-1976) has a higher molecular weight (356.80 g/mol) due to the chlorine substituent, and a different InChI Key (NMEJMLLUZGMUOV-UHFFFAOYSA-N), confirming distinct chemical identity [2]. The absence of halogen in the target compound simplifies mass spectrometry interpretation (no characteristic Cl isotope pattern), and the lower molecular weight provides a slight advantage in ligand efficiency calculations (LE = 1.4 pIC50 / heavy atom count) if comparable potency is achieved.

Compound procurement Physicochemical properties Screening library Life Chemicals F3398 series

Critical Disclosure: Absence of Compound-Specific Quantitative Biological Activity Data in the Public Domain

It must be explicitly stated that as of the search date (May 2026), no quantitative biological activity data for CAS 1226442-30-3 have been identified in peer-reviewed primary literature, granted patents, PubChem, ChEMBL, BindingDB, or any other authoritative public database [1]. All biological target engagement claims in this guide are class-level inferences drawn from structurally related 4-anilinoquinoline derivatives characterized in the literature, and cannot be assumed to apply quantitatively to this specific compound. The compound has not been evaluated in published DNMT1, G9a, DNMT3A, DNMT3B, MCH1 receptor, kinase, or cytotoxicity assays. This absence of data represents a procurement risk: the compound may exhibit potencies, selectivities, and off-target profiles that differ substantially from the class averages cited herein. Users procuring this compound for primary screening should budget for full hit validation and counter-screening, and should not rely on class-level inference for go/no-go decisions in lead optimization programs [1]. This evidence item is rated as high-strength negative evidence, which is itself decision-relevant for procurement.

Data gap Screening compound Uncharacterized activity Procurement risk assessment

Recommended Research Application Scenarios for Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1226442-30-3) Based on Available Evidence


Primary Screening Deck Expansion for Epigenetic Dual Inhibitor Discovery (DNMT1/G9a)

CAS 1226442-30-3 is best deployed as a diversity element in high-throughput screening (HTS) decks targeting dual DNMT1/G9a inhibition, leveraging its 4-anilinoquinoline scaffold that has produced equipotent dual inhibitors with IC50 values below 50 nM in optimized analogs [1]. The compound's 2-methoxy-5-methylphenyl anilino group and C8 methyl substitution represent underexplored vectors in the published SAR landscape, offering genuine chemical diversity beyond the extensively characterized 7-methoxy series [2]. Users should pair this compound with the 3-chloro-4-methoxyphenyl analog (CAS 1207047-82-2) and the prototype SGI-1027 as internal benchmarks to establish relative potency and selectivity fingerprints within the same experimental framework.

Chemical Probe Development for Epigenetic Target Deconvolution and Chemoproteomics

The halogen-free composition of CAS 1226442-30-3 (MW 336.39, no Cl, Br, or I) makes it a cleaner starting point for chemical probe development than halogenated analogs, as it avoids the characteristic isotope patterns that complicate mass spectrometry-based target identification (e.g., affinity purification-mass spectrometry, cellular thermal shift assays) [2]. The methyl ester at C2 provides a tractable synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid for bioconjugation, or aminolysis to install affinity tags or fluorescent reporters) without altering the quinoline core electronics [3].

Intellectual Property Landscaping and Freedom-to-Operate Analysis for 4-Aminoquinoline Epigenetic Therapeutics

Organizations conducting freedom-to-operate (FTO) analyses for 4-aminoquinoline-based epigenetic therapeutics should include CAS 1226442-30-3 in their Markush structure searching as a representative of the C2-ester, C8-methyl, 2-alkoxy-5-alkyl anilino substitution pattern claimed in the WO 2015/192981 patent family [1]. The compound serves as a concrete example of the structural space encompassed by granted claims, facilitating assessment of whether lead series fall within or outside the protected chemical space.

Polypharmacology Assessment of 8-Methylquinoline Scaffolds Across Epigenetic and GPCR Targets

Given the established activity of 8-methylquinoline derivatives as slowly dissociating negative allosteric modulators of the MCH1 receptor (exemplified by MQ1 with subnanomolar binding and 78-minute residence time) [1], CAS 1226442-30-3 is suitable for inclusion in polypharmacology profiling panels that assess the crossover between epigenetic targets (DNMTs, G9a) and class A GPCRs. This is particularly relevant for programs developing 8-methylquinoline-based epigenetic inhibitors, as MCH1 receptor engagement represents a potential off-target liability (or opportunity for serendipitous indication expansion) that must be characterized early in lead optimization.

Quote Request

Request a Quote for Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.